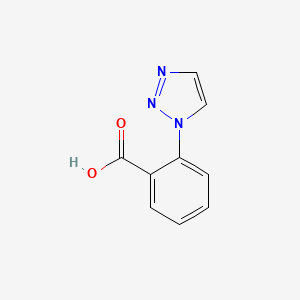

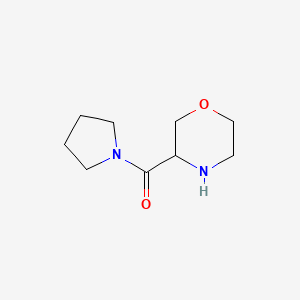

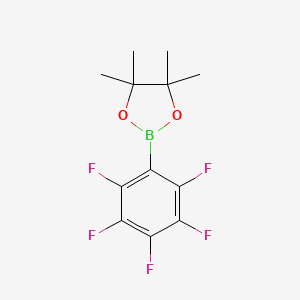

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonyl chlorides can be achieved through various methods. Paper describes the synthesis of sulfonyl chlorides via tert-butyl hypochlorite mediated oxidative chlorination of S-alkylisothiourea salts under neutral conditions. This method is advantageous as it can be applied to substrates with acid-sensitive functional groups. Similarly, paper discusses the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst for Friedel-Crafts sulfonylation reactions, which could potentially be applied to the synthesis of 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride compounds is characterized by the presence of a sulfonyl group attached to a chloride atom. In paper , the structure of a related compound, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, is analyzed, showing a strong interaction between the sulfonyl group and the thiadiazole ring, with a distorted arrangement around the sulfur atom. This suggests that in this compound, similar interactions and distortions may be present, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. Paper mentions the use of tert-butylsulfonamide as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, where the sulfonyl-nitrogen bond is easily cleaved under mild acidic conditions. This indicates that sulfonyl chlorides can be used to introduce sulfonyl groups into olefins, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. While the specific properties of this compound are not discussed in the provided papers, the general behavior of sulfonyl chlorides can be inferred. They are typically solid at room temperature and sensitive to moisture, as they can hydrolyze to form sulfonic acids. Their reactivity with nucleophiles makes them valuable in various chemical syntheses, as seen in the methodologies described in papers and .

科学的研究の応用

Synthesis and Structural Insights

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is related to sulfonamides, and its structural analysis reveals strong interactions between the sulfonyl group and adjacent molecular rings. This chemical's bond lengths and angles indicate significant molecular interactions, contributing to its potential as a precursor in various chemical syntheses (Pedregosa et al., 1996).

Oxidative Chlorination and Synthesis

The compound can be used in oxidative chlorination processes. For instance, tert-butyl chlorite mediated oxidative chlorination has been successfully employed in the synthesis of sulfonyl chlorides from various salts, demonstrating the compound's versatility in chemical synthesis (Qiu & Wang, 2015).

Use in Sulfonylation Reactions

Sulfonylation reactions are another key area where this compound finds application. It acts as a sulfonylating agent, particularly useful in the synthesis of complex organic molecules. This application is evident in studies where sulfonyl chlorides are used for creating intricate molecular structures (Quintero & Meza-León, 2005).

Role in Friedel-Crafts Sulfonylation

This compound also plays a critical role in Friedel-Crafts sulfonylation reactions. These reactions are essential in organic chemistry for introducing sulfonyl groups into aromatic compounds. Its effectiveness in these reactions under various conditions underscores its utility in synthetic organic chemistry (Nara, Harjani, & Salunkhe, 2001).

Applications in Green Chemistry

The compound is instrumental in green chemistry applications, particularly in synthesizing β-ketosulfones. This application leverages its role as a sulfur source in environmentally friendly strategies for chemical synthesis (Xia et al., 2016).

Use in Organic Transformations

It has been used in various organic transformations, demonstrating its versatility in organic synthesis. This includes its role in chlorination and oxidation reactions, highlighting its potential as a reagent in diverse organic synthesis pathways (Kumar & Kaushik, 2007).

特性

IUPAC Name |

2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3S/c1-11(2,3)10-14-7-5-4-6(12)9(8(7)17-10)18(13,15)16/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWBGGZXVDIAFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634249 |

Source

|

| Record name | 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361392-60-1 |

Source

|

| Record name | 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。